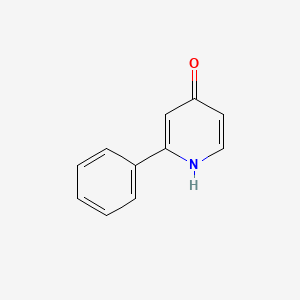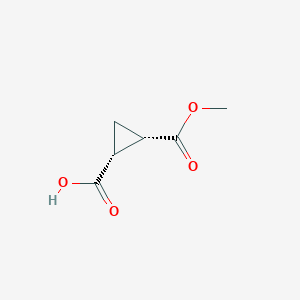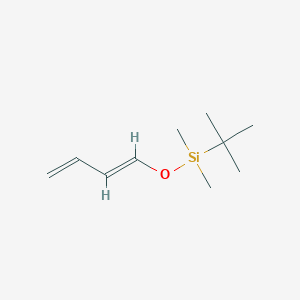
3-(5-Methyl-2-furyl)acrylic acid ethyl ester
描述
3-(5-Methyl-2-furyl)acrylic acid ethyl ester is an organic compound belonging to the furan family. Furans are heterocyclic compounds containing a five-membered ring with four carbon atoms and one oxygen atom. This compound is characterized by the presence of a furan ring substituted with a methyl group at the 5-position and an acrylic acid ethyl ester group at the 3-position. It is used in various chemical reactions and has applications in different scientific fields.
作用机制
Target of Action
Similar compounds have been reported to interact with various enzymes and receptors, influencing biochemical pathways .
Mode of Action
It’s known that the compound can undergo various chemical transformations, such as esterification and catalytic hydrogenation . These transformations can potentially alter the compound’s interaction with its targets, leading to changes in its biological activity .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, efficacy, and safety profile .
Result of Action
Similar compounds have been reported to exhibit antimicrobial, antialgal, and antimycotic activities .
Action Environment
The action, efficacy, and stability of “3-(5-Methyl-2-furyl)acrylic acid ethyl ester” can be influenced by various environmental factors . These may include temperature, pH, presence of other compounds, and specific conditions of the biological environment .
生化分析
Biochemical Properties
3-(5-Methyl-2-furyl)acrylic acid ethyl ester plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with malonyl-CoA decarboxylase (MCD), an enzyme involved in fatty acid metabolism . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit glycolysis in certain cell types, thereby affecting the energy production within the cell . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes and either inhibit or activate their activity. For instance, its interaction with malonyl-CoA decarboxylase (MCD) can inhibit the enzyme’s activity, leading to changes in fatty acid metabolism . These binding interactions can also result in changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses have been associated with toxic effects, including disruptions in metabolic pathways and adverse effects on organ function . Threshold effects have also been observed, where a certain dosage is required to elicit a noticeable biochemical response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as malonyl-CoA decarboxylase (MCD), influencing fatty acid metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s role in these pathways highlights its potential as a modulator of metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall biochemical activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2-furyl)acrylic acid ethyl ester typically involves the Knoevenagel condensation reaction between 5-methyl-2-furaldehyde and ethyl cyanoacetate in the presence of a base such as piperidinium acetate . The reaction is carried out under solvent-free conditions to achieve good yields. The esterification of the resulting 3-(5-Methyl-2-furyl)acrylic acid can be performed using dimethyl carbonate as a sustainable reagent by base-catalyzed transesterification .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The use of heterogeneous acid catalysts like MeSO3H/SiO2 can enhance the efficiency and yield of the esterification process . Additionally, catalytic hydrogenation using 5% Pd/C can be employed to selectively reduce the olefinic group in the compound .
化学反应分析
Types of Reactions
3-(5-Methyl-2-furyl)acrylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The olefinic group can be selectively reduced using catalytic hydrogenation.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation is typically carried out using palladium on carbon (Pd/C) as the catalyst.
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Saturated esters.
Substitution: Halogenated or nitrated furans.
科学研究应用
3-(5-Methyl-2-furyl)acrylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and polymers.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals, flavors, and fragrances.
相似化合物的比较
Similar Compounds
- 2-Furoic acid
- 3-Furoic acid
- 5-Methyl-2-furoic acid
- 2-Furylacetic acid
- 2,5-Furandicarboxylic acid
- 3-(2-Furyl)acrylic acid
Uniqueness
3-(5-Methyl-2-furyl)acrylic acid ethyl ester is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. Its combination of a methyl group and an acrylic acid ethyl ester group makes it a versatile intermediate for various chemical reactions and applications .
属性
IUPAC Name |
ethyl (E)-3-(5-methylfuran-2-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-12-10(11)7-6-9-5-4-8(2)13-9/h4-7H,3H2,1-2H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHPOIVUNXIWGU-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Nitro-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone](/img/structure/B3162936.png)
![Methyl 3-(2-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B3162939.png)
![Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3162947.png)
![1-[3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B3162955.png)
![3-[4-(Sec-butyl)anilino]-1-(4-chlorophenyl)-1-propanone](/img/structure/B3162969.png)

![[1,2,4]Triazolo[4,3-B]pyridazin-3-ylmethanol](/img/structure/B3162982.png)
![[1,2,4]Triazolo[4,3-b]pyridazine-3-carbonitrile](/img/structure/B3162990.png)
![5,6-dichloro-2-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole](/img/structure/B3163002.png)





